2,3-Dihydro-1,4-benzodioxin-6-yl formate
Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-yl formate is an organic compound with the molecular formula C9H8O4 It is a derivative of 1,4-benzodioxane, a bicyclic structure consisting of a benzene ring fused with a 1,4-dioxane ring
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydro-1,4-benzodioxin-6-yl formate are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition can have significant effects on neurological processes.
Mode of Action
This compound interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition disrupts the normal breakdown of acetylcholine, a key neurotransmitter, leading to an increase in its concentration.
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in many functions, including muscle movement, breathing, heart rate, and learning. By inhibiting cholinesterase enzymes, it disrupts this pathway, leading to a variety of downstream effects .
Result of Action
The inhibition of cholinesterase enzymes by this compound can lead to increased levels of acetylcholine. This can result in a range of effects, from muscle contractions to changes in heart rate . In some cases, this compound has been found to have antibacterial properties, inhibiting bacterial biofilm growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s stability and activity. Additionally, individual patient factors, such as genetics and overall health, can also influence the compound’s effectiveness .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1,4-benzodioxin-6-yl formate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with histone deacetylase (HDAC), where it acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones. Additionally, this compound has been shown to interact with cysteine proteases, inhibiting their activity and thereby affecting protein degradation pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation. By inhibiting histone deacetylase, this compound can cause cell cycle arrest in the G1 phase, leading to reduced cell proliferation . Furthermore, this compound can modulate gene expression, impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of histone deacetylase, preventing the deacetylation of histone proteins . This binding interaction leads to an accumulation of acetylated histones, which in turn affects the transcriptional activity of various genes. Additionally, this compound inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue, thereby blocking the protease activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard storage conditions, with a purity of 88% . Its activity can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit cell proliferation without causing significant toxicity . At higher doses, it can lead to adverse effects such as nausea, vomiting, and abdominal irritation . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as histone deacetylase and cysteine proteases, affecting their activity and thereby influencing metabolic flux . The compound can also impact metabolite levels by altering gene expression and protein degradation pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the nucleus, where it interacts with histone deacetylase and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The activity of this compound is closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl formate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ol with formic acid or formyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formate group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents are employed.
Major Products Formed:
Oxidation: Formation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.
Reduction: Formation of 2,3-dihydro-1,4-benzodioxin-6-yl methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-6-yl formate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,4-Benzodioxane: The parent compound, which lacks the formate group.
2,3-Dihydro-1,4-benzodioxin-6-yl acetate: A similar compound with an acetate group instead of a formate group.
2,3-Dihydro-1,4-benzodioxin-6-yl methanol: A reduced form of the compound with a hydroxyl group.
Uniqueness: 2,3-Dihydro-1,4-benzodioxin-6-yl formate is unique due to the presence of the formate group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry research.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-13-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRSXIPOWVEBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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